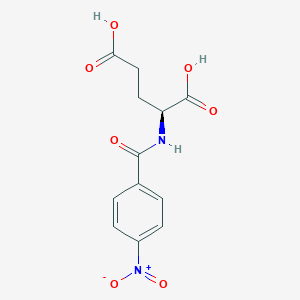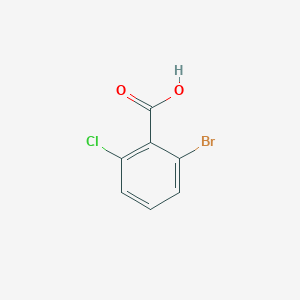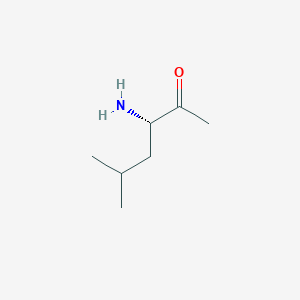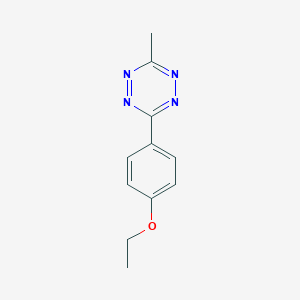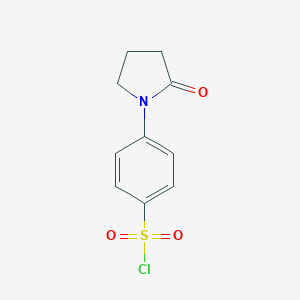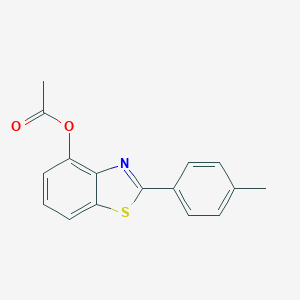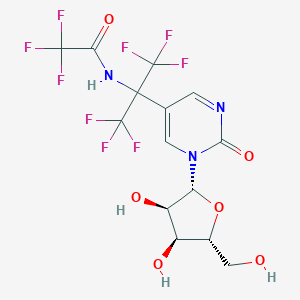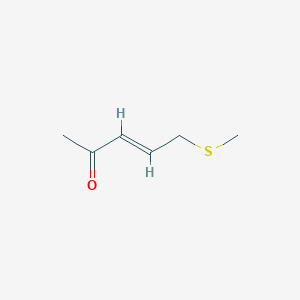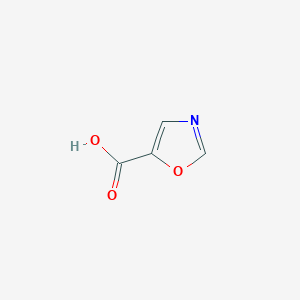
恶唑-5-羧酸
描述
Oxazole-5-carboxylic acid is a heterocyclic organic compound characterized by a five-membered ring containing both oxygen and nitrogen atoms This compound is part of the oxazole family, which is known for its significant biological and chemical properties
科学研究应用
Oxazole-5-carboxylic acid has a wide range of applications in scientific research:
作用机制
Target of Action
Oxazole-5-carboxylic acid is a heterocyclic compound Oxazole derivatives have been reported to exhibit a wide spectrum of biological activities , suggesting that they may interact with multiple targets.
Mode of Action
It is known that the substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .
Biochemical Pathways
Oxazole derivatives have been reported to exhibit various biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects . These activities suggest that Oxazole-5-carboxylic acid may influence multiple biochemical pathways.
Result of Action
Given the wide range of biological activities exhibited by oxazole derivatives , it can be inferred that Oxazole-5-carboxylic acid may have diverse effects at the molecular and cellular levels.
Action Environment
It is generally known that factors such as temperature, ph, and the presence of other substances can influence the action of a compound .
生化分析
Cellular Effects
Oxazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Oxazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
Oxazole derivatives have been studied for their effects at various dosages in animal models .
Metabolic Pathways
Oxazoles can be involved in various metabolic pathways, interacting with enzymes or cofactors . The specific metabolic pathways and interactions of Oxazole-5-carboxylic acid are yet to be identified.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of oxazole-5-carboxylic acid can be achieved through several methods. One common approach is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones . Another widely used method is the Fischer oxazole synthesis, which utilizes cyanohydrins and aldehydes . Additionally, the Van Leusen reaction, involving aldehydes and tosylmethyl isocyanide (TosMIC), is also employed .
Industrial Production Methods: In industrial settings, the production of oxazole-5-carboxylic acid often involves the use of magnetically recoverable catalysts. These catalysts offer high stability and can be easily separated from the reaction mixture using an external magnet . This method is not only efficient but also environmentally friendly, making it suitable for large-scale production.
化学反应分析
Types of Reactions: Oxazole-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is known to participate in electrophilic aromatic substitution reactions, particularly at the C5 position . It can also undergo nucleophilic aromatic substitution when leaving groups are present at the C2 position .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution often requires electron-donating groups and polar solvents.
Major Products: The major products formed from these reactions include various substituted oxazoles, which can be further utilized in the synthesis of more complex molecules .
相似化合物的比较
- Isoxazole
- Oxadiazole
- Benzoxazole
- Oxazoline
- Oxazolidinone
属性
IUPAC Name |
1,3-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO3/c6-4(7)3-1-5-2-8-3/h1-2H,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGMEWVZBGQOFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585864 | |
| Record name | 1,3-Oxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118994-90-4 | |
| Record name | 1,3-Oxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxazole-5-carboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic approaches to oxazole-5-carboxylic acid derivatives?
A1: Several methods exist for synthesizing oxazole-5-carboxylic acid derivatives. One approach involves reacting ethyl acetoacetate with various reagents to form the oxazole ring, followed by transformations to yield the desired carboxylic acid derivative []. Another method utilizes the reaction of N-benzoyl-2-alkylserines with activating agents, leading to the formation of 2-phenyl-4-alkyl-4-hydroxymethyl-1,3-oxazolones as intermediates. These intermediates can then undergo rearrangement in the presence of amines to produce 4-alkyl-2-phenyl-4,5-dihydro-1,3-oxazole-5-carboxylic acids [].
Q2: Can oxazole-5-carboxylic acids be used in cross-coupling reactions?
A2: Yes, research has shown that both thiazole- and oxazole-5-carboxylic acids can participate in decarboxylative cross-coupling reactions with aryl halides []. This reaction utilizes a catalytic system comprising palladium and a stoichiometric amount of silver carbonate, allowing for the efficient synthesis of diverse (hetero)arylated azoles [].
Q3: Are there any specific applications of 4-methyl-oxazole-5-carboxylic acid derivatives?
A3: Research indicates that 4-methyl-oxazole-5-carboxylic acid esters can be transformed into their corresponding amides, which are valuable intermediates in the synthesis of pyridoxine (vitamin B6) []. This transformation is achieved by reacting the ester with an excess of anhydrous ammonia [].
Q4: What resources are available for researchers interested in further exploring oxazole-5-carboxylic acid and related compounds?
A4: The exploration of oxazole-5-carboxylic acid and its derivatives has been documented in various scientific publications. Resources such as Semantic Scholar provide access to research articles detailing synthetic methodologies, reactions, and potential applications of these compounds. For instance, publications like "Syntheses of Oxazolecarboxylic Acid Derivatives. II: Syntheses of Oxazole-5-carboxylic Acids" offer valuable insights into this field []. Researchers can leverage these resources to further their understanding and contribute to the growing body of knowledge surrounding oxazole-5-carboxylic acid chemistry.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



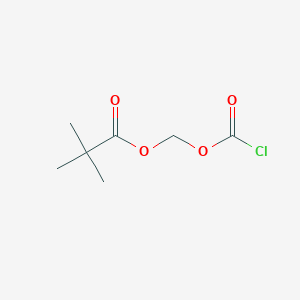
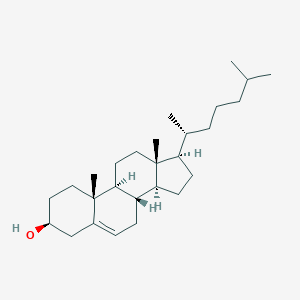
![(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-(dimethylamino)-5-oxopentanoic acid](/img/structure/B58247.png)

